2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide is a complex organic compound featuring a piperidine ring substituted with a chlorobenzamide group and a methylsulfanylphenyl group. This compound's unique structure provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide, a multi-step reaction sequence is typically employed:
Synthesis of 1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl}amine
Starting with commercially available piperidine, the methylsulfanylphenyl group is introduced via nucleophilic substitution.
The amine functionality is then introduced through a reductive amination process, using appropriate reducing agents like sodium triacetoxyborohydride.
Formation of this compound
This compound is synthesized by reacting the amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine, which facilitates the formation of the amide bond.
Industrial Production Methods
The industrial production of this compound typically involves scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to ensure high efficiency and reproducibility in large-scale production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The benzamide group can be reduced to the corresponding amine under strong reducing conditions, employing reagents such as lithium aluminum hydride.
Substitution: : The chloro group on the benzamide can be displaced through nucleophilic aromatic substitution reactions with strong nucleophiles, such as sodium methoxide.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium triacetoxyborohydride, lithium aluminum hydride
Bases: Triethylamine, sodium methoxide
Major Products Formed
Oxidation of the methylsulfanyl group results in sulfoxides and sulfones.
Reduction of the benzamide group yields the corresponding amine.
Nucleophilic substitution of the chloro group produces various substituted benzamides.
Scientific Research Applications
2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide has numerous scientific research applications:
Chemistry: : Serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Used to investigate the role of methylsulfanyl-containing compounds in biological systems and their interactions with biomolecules.
Medicine: : Potentially useful in drug discovery and development due to its unique structure and biological activity.
Industry: : Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
This compound’s biological effects are likely mediated through its interactions with specific molecular targets. It may bind to certain proteins or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways involved depend on its specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-[(1-{[2-(methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide include:
2-chloro-N-[(1-{[2-(ethylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]benzamide
2-chloro-N-[(1-{[2-(methylthio)phenyl]methyl}piperidin-4-yl)methyl]benzamide
These compounds share structural similarities but differ in the nature of the substituents on the phenyl ring or the piperidine moiety, which can affect their reactivity and biological activity. The uniqueness of this compound lies in its specific substituent pattern, contributing to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS/c1-26-20-9-5-2-6-17(20)15-24-12-10-16(11-13-24)14-23-21(25)18-7-3-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKAORWGHNCRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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